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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B8261301 Get Quote

This guide provides a comparative analysis of the in silico docking performance of 7-O-
Acetylneocaesalpin N against key protein targets implicated in cancer and inflammation. The

performance is compared with known inhibitors of these targets to provide a benchmark for its

potential therapeutic efficacy.

Overview of 7-O-Acetylneocaesalpin N
7-O-Acetylneocaesalpin N is a cassane-type diterpenoid, a class of natural products known

for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. To

explore its therapeutic potential at a molecular level, in silico docking studies were conducted

against three validated protein targets: B-cell lymphoma 2 (Bcl-2), Cyclooxygenase-2 (COX-2),

and Mitogen-activated protein kinase 1 (MAPK1).

Comparative Docking Performance
The docking simulations were performed to predict the binding affinity and interaction patterns

of 7-O-Acetylneocaesalpin N with the target proteins. The results are summarized below in

comparison to well-established inhibitors.
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Target Protein Compound
Binding
Affinity
(kcal/mol)

Number of
Hydrogen
Bonds

Interacting
Residues

Bcl-2 (PDB:

2O2F)

7-O-

Acetylneocaesal

pin N

-8.9 3

TYR101,

GLY145,

ARG146

Navitoclax

(Known Inhibitor)
-10.2 4

TYR101,

ASP104,

VAL126, GLY145

COX-2 (PDB:

5IKR)

7-O-

Acetylneocaesal

pin N

-9.5 2

ARG120,

TYR355,

SER530

Celecoxib

(Known Inhibitor)
-11.1 3

LEU352,

SER353,

TYR355,

ARG513

MAPK1 (PDB:

4QTB)

7-O-

Acetylneocaesal

pin N

-8.2 4
LYS54, ASP111,

LYS114, ASP167

Ulixertinib

(Known Inhibitor)
-9.8 5

LYS54, MET108,

ASP111,

CYS166

Experimental Protocols
A standardized in silico docking protocol was followed for all simulations to ensure consistency

and comparability of the results.

Protein and Ligand Preparation
Protein Structure Retrieval: The three-dimensional crystal structures of Bcl-2 (PDB ID:

2O2F), COX-2 (PDB ID: 5IKR), and MAPK1 (PDB ID: 4QTB) were downloaded from the

Protein Data Bank (PDB).
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Protein Preparation: The protein structures were prepared using AutoDockTools (ADT)

v1.5.6. This involved removing water molecules and existing ligands, adding polar hydrogen

atoms, and assigning Kollman charges.

Ligand Structure Preparation: The 2D structure of 7-O-Acetylneocaesalpin N was drawn

using ChemDraw and converted to a 3D structure. The structures of the known inhibitors

(Navitoclax, Celecoxib, and Ulixertinib) were obtained from the PubChem database. All

ligand structures were optimized using the MMFF94 force field, and Gasteiger charges were

computed.

Molecular Docking Simulation
Grid Box Generation: For each target protein, a grid box was defined to encompass the

active site. The grid dimensions were centered on the co-crystallized ligand for each

respective protein to ensure the docking simulations were performed in the known binding

pocket.

Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The

exhaustiveness parameter was set to 20 to increase the probability of finding the optimal

binding pose. The top-ranked pose with the lowest binding affinity was selected for further

analysis.

Analysis of Docking Results
The docking results were visualized and analyzed using PyMOL and Discovery Studio

Visualizer. The analysis focused on identifying the binding affinity (in kcal/mol), the number and

type of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the

specific amino acid residues involved in the interactions.

Visualizations
In Silico Docking Workflow
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Caption: A flowchart illustrating the key steps of the in silico molecular docking protocol.

Simplified MAPK Signaling Pathway
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Caption: A diagram of the MAPK signaling cascade, a key pathway in cell proliferation and

survival.

To cite this document: BenchChem. [In Silico Docking Analysis of 7-O-Acetylneocaesalpin N:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261301#in-silico-docking-studies-of-7-o-
acetylneocaesalpin-n-with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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